molecular formula C20H21NO2 B2386081 {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol CAS No. 693265-13-3

{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol

Cat. No.: B2386081
CAS No.: 693265-13-3
M. Wt: 307.393
InChI Key: PDICSVJYRWDJQU-UHFFFAOYSA-N
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Description

{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol is an organic compound that features a benzyloxyphenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol typically involves the reaction of 4-(benzyloxy)benzaldehyde with 2,5-dimethylpyrrole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties may be exploited in the development of polymers, coatings, and other functional materials .

Mechanism of Action

The mechanism of action of {1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to the active site of an enzyme, thereby inhibiting its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the target protein, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 4-benzyloxy-phenyl kojopyran derivatives
  • Oxadiazole and pyrazoline derivatives

Uniqueness

Its benzyloxyphenyl group and pyrrole ring provide a versatile platform for further chemical modifications and the development of new compounds with tailored properties .

Properties

IUPAC Name

[2,5-dimethyl-1-(4-phenylmethoxyphenyl)pyrrol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15-12-18(13-22)16(2)21(15)19-8-10-20(11-9-19)23-14-17-6-4-3-5-7-17/h3-12,22H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICSVJYRWDJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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